molecular formula C29H26N2O B14432707 (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one CAS No. 76043-19-1

(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one

Cat. No.: B14432707
CAS No.: 76043-19-1
M. Wt: 418.5 g/mol
InChI Key: TUDJOYCONLINDA-NSOVKSMOSA-N
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Description

(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one is a chiral compound belonging to the class of imidazolidinones. This compound is characterized by its two phenyl groups and two 4-methylphenyl groups attached to the imidazolidinone ring. The stereochemistry of the compound is defined by the (4S,5S) configuration, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with aniline to form the corresponding Schiff base, which is then cyclized with benzil in the presence of a suitable catalyst to yield the desired imidazolidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: The enantiomer of the compound with different stereochemistry.

    1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: A similar compound without specific stereochemistry.

    1,3-bis(phenyl)-4,5-diphenylimidazolidin-2-one: Lacks the 4-methyl groups on the phenyl rings.

Uniqueness

The (4S,5S) configuration of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one imparts unique chiral properties, making it valuable in asymmetric synthesis and catalysis. Its specific arrangement of phenyl and 4-methylphenyl groups also contributes to its distinct chemical behavior and applications.

Properties

CAS No.

76043-19-1

Molecular Formula

C29H26N2O

Molecular Weight

418.5 g/mol

IUPAC Name

(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one

InChI

InChI=1S/C29H26N2O/c1-21-13-17-25(18-14-21)30-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)31(29(30)32)26-19-15-22(2)16-20-26/h3-20,27-28H,1-2H3/t27-,28-/m0/s1

InChI Key

TUDJOYCONLINDA-NSOVKSMOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2[C@H]([C@@H](N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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